

Spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxybenzoic acid

Cat. No.: B1363588

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Data of **3,5-Dibromo-4-methoxybenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-4-methoxybenzoic acid**, a compound of interest in organic synthesis and potential pharmaceutical applications. The following sections detail its spectral characteristics and the methodologies for their acquisition.

Spectroscopic Data Summary

The structural characterization of **3,5-Dibromo-4-methoxybenzoic acid** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these techniques are summarized below.

Table 1: ¹H NMR Spectral Data of 3,5-Dibromo-4-methoxybenzoic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 11.0	Singlet (broad)	1H	-COOH
~8.2	Singlet	2H	Ar-H
~3.9	Singlet	3H	-OCH ₃

Note: Predicted chemical shifts based on typical values for similar structures.

Table 2: ^{13}C NMR Spectral Data of 3,5-Dibromo-4-methoxybenzoic acid

Chemical Shift (δ) ppm	Assignment
~165	-COOH
~158	C-OCH ₃
~138	C-H
~132	C-COOH
~115	C-Br
~60	-OCH ₃

Note: Predicted chemical shifts based on typical values for similar structures.

Table 3: Key IR Absorption Bands for 3,5-Dibromo-4-methoxybenzoic acid

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3300 - 2500	Broad	O-H	Stretching
~1710	Strong	C=O	Stretching
~1600, ~1470	Medium-Strong	C=C	Aromatic Ring Stretching
~1250	Strong	C-O	Asymmetric Stretching (Aryl Ether)
~1050	Medium	C-O	Symmetric Stretching (Aryl Ether)
~700	Strong	C-Br	Stretching

Note: Predicted absorption bands based on characteristic frequencies for the functional groups present.

Table 4: Mass Spectrometry Data for 3,5-Dibromo-4-methoxybenzoic acid

m/z	Relative Intensity (%)	Assignment
308, 310, 312	Variable	[M] ⁺ (Molecular Ion)
293, 295, 297	Variable	[M-CH ₃] ⁺
265, 267, 269	Variable	[M-COOH] ⁺

Note: Predicted fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Experimental Protocols

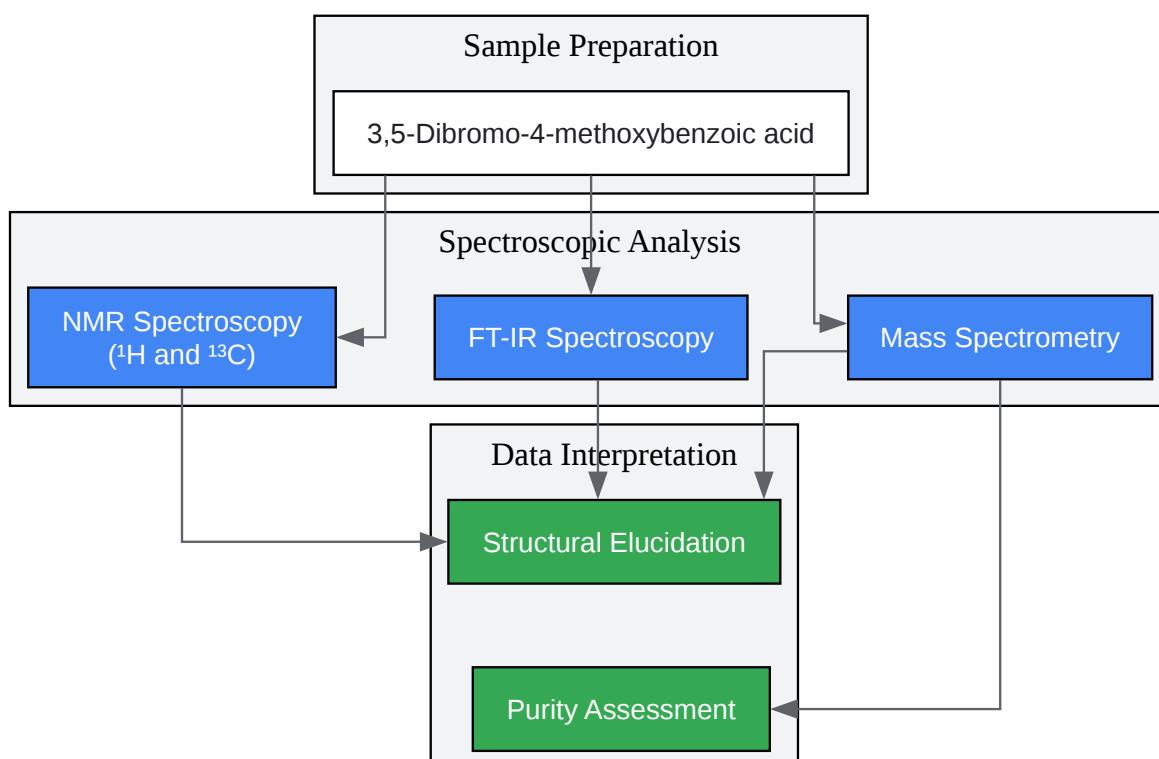
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3,5-Dibromo-4-methoxybenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ^1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
- Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for ionization, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **3,5-Dibromo-4-methoxybenzoic acid** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363588#spectroscopic-data-for-3-5-dibromo-4-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com